Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-
Overview
Description
Synthesis Analysis
The synthesis of Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, and its derivatives has been explored through various methodologies, demonstrating the compound's versatility and adaptability. For instance, the thermally irreversible photochromic properties of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives showcase a method for producing compounds with similar structural motifs, emphasizing the potential for photophysical applications (Uchida, Nakayama, & Irie, 1990). Moreover, the synthesis and characterization of liquid-crystalline polyethers based on conformational isomerism reveal the structural complexity and potential for creating materials with unique mesophases (Percec, Zuber, Cheng, & Zhang, 1992).
Molecular Structure Analysis
The molecular structure of Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, and related compounds has been extensively studied. The X-ray molecular structure analysis of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, obtained through Knoevenagel condensation, provides insight into the compound's crystalline form, showcasing a quasi-planar structure and significant torsion angles between constituent rings, which are crucial for understanding its photophysical behaviors (Percino, Castro, Cerón, Soriano-Moro, Chapela, & Melendez, 2014).
Chemical Reactions and Properties
Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, undergoes various chemical reactions that underscore its reactivity and functional versatility. The study on metal complexes with 2,3-bis(diphenylphosphino)-1,4-diazadiene ligands reveals the compound's ability to engage in metal-mediated cycloaddition reactions, offering a pathway to novel molecular architectures and functionalities (Walther, Liesicke, Böttcher, Fischer, Görls, & Vaughan, 2003).
Physical Properties Analysis
The physical properties of Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, such as its mesophase behavior and optical properties, have been characterized in detail. The hexagonal columnar mesophase observed in polyethers and copolyethers based on similar structural frameworks highlights the compound's potential for creating ordered, functional materials with specific thermal and optical characteristics (Percec et al., 1992).
Chemical Properties Analysis
The chemical properties of Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, including its electrochemical behavior and reactivity towards various substrates, have been explored to understand its potential in materials science and catalysis. For instance, the synthesis and photophysics of luminescent 2,5-bis(phenylethynyl)thiophenes illustrate the influence of structural modifications on the compound's luminescent properties, indicating the role of pi-conjugation and substituent effects in tuning its photophysical behavior (Siddle, Ward, Collings, Rutter, Porrès, Applegarth, Beeby, Batsanov, Thompson, Howard, Boucekkine, Costuas, Halet, & Marder, 2007).
Scientific Research Applications
Synthesis and Characterization of Conjugated Reactive Mesogens : This study reports on the synthesis and investigation of liquid crystalline and photophysical behavior of derivatives of Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-. It highlights their ability to form aligned monodomains and be polymerized into anisotropic networks (Bacher et al., 1999).
Fluorescence Quenching Studies : This research explores the fluorescence quenching of Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- (Bis-MSB) with carbon tetrachloride (CCl4) and aniline. The findings indicate both static and dynamic components in the fluorescence quenching process (Thipperudrappa et al., 2007).
Electrochemical and Spectral Properties of Stereosiomers : This study synthesizes and analyzes the properties of several stereoisomers related to Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, revealing their photoluminescent properties and isomerization phenomena (Lapkowski et al., 2006).
UV-Vis Absorption Spectra Analysis : The spectroscopic features of various derivatives of 2,5-bis[2-(thien-2-yl)ethenyl]benzene, related to Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, are studied using theoretical and experimental methods. This research indicates the significant influence of stereochemistry on electropolymerization properties (Fuks-Janczarek et al., 2009).
X-ray Molecular Structure Analysis : This paper reports the structural characterization of a molecule derived from Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, providing insights into the crystal structure and theoretical calculations (Percino et al., 2014).
Safety And Hazards
Safety data sheets recommend wearing protective gloves, clothing, eye protection, and face protection when handling "Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-" . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes . If eye irritation persists, seek medical advice .
properties
IUPAC Name |
1,4-bis[(E)-2-(2-methylphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22/c1-19-7-3-5-9-23(19)17-15-21-11-13-22(14-12-21)16-18-24-10-6-4-8-20(24)2/h3-18H,1-2H3/b17-15+,18-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLPIYTUUFFRLV-YTEMWHBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Bis(2-methylstyryl)benzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11081 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Bis(2-methylstyryl)benzene | |
CAS RN |
13280-61-0 | |
Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-bis(4-methyl-alpha-styryl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.